molecular formula C19H16Cl2N2O3 B2603333 [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate CAS No. 303997-05-9

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate

Cat. No. B2603333
CAS RN: 303997-05-9
M. Wt: 391.25
InChI Key: LNNXWZDCORUHKT-XLNRJJMWSA-N
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Description

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate is a useful research compound. Its molecular formula is C19H16Cl2N2O3 and its molecular weight is 391.25. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

1,2,4-Triazoles, including the 1,2,4-oxadiazole ring system, have been extensively studied for their biological activities. The compound , 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one, falls within this class. Recent research has highlighted its potential as an antibacterial agent. It exhibits promising activity against various bacterial strains, making it a candidate for further investigation in the fight against bacterial infections .

Anticancer Properties

The 1,2,4-oxadiazole scaffold has attracted attention in medicinal chemistry due to its diverse biological effects. In the context of cancer research, this compound has demonstrated interesting anticancer properties. Researchers are exploring its potential as a novel chemotherapeutic agent. Further studies are needed to elucidate its mechanisms of action and optimize its efficacy .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Preliminary investigations suggest that 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one may possess anti-inflammatory activity. Researchers are examining its impact on inflammatory pathways and its potential as a therapeutic agent for managing inflammation-related diseases .

Neuroprotective Potential

Neurodegenerative diseases pose significant challenges, and finding neuroprotective agents is essential. This compound has shown promise as a neuroprotective agent, potentially safeguarding neurons from damage and degeneration. Its effects on neuronal pathways and cellular processes are under scrutiny, with the goal of developing targeted therapies for conditions like Alzheimer’s and Parkinson’s disease .

Antidiabetic Activity

Given the global prevalence of diabetes, identifying new antidiabetic compounds is critical. The 1,2,4-oxadiazole core structure has been associated with antidiabetic effects. Researchers are investigating whether 1-(2,4-dichlorobenzyl)-3-[(isobutyryloxy)imino]-1,3-dihydro-2H-indol-2-one can modulate glucose metabolism, enhance insulin sensitivity, or impact other relevant pathways. Its potential as an adjunct therapy for diabetes management is an active area of study .

Structure-Activity Relationships (SAR) and Mechanisms

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological effects. Researchers are exploring how specific modifications affect its activity profile. Additionally, investigations into its molecular mechanisms of action are ongoing. These insights will guide further development and refinement of this compound for therapeutic applications .

properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3/c1-11(2)19(25)26-22-17-14-5-3-4-6-16(14)23(18(17)24)10-12-7-8-13(20)9-15(12)21/h3-9,11H,10H2,1-2H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNXWZDCORUHKT-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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